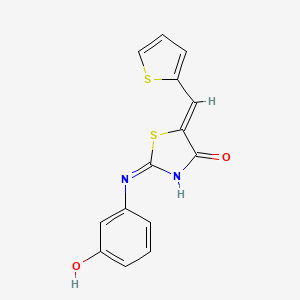

2-(3-hydroxyphenylamino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-hidroxifenilamino)-5-(tiofen-2-ilmetileno)tiazol-4(5H)-ona es un compuesto orgánico complejo que ha despertado interés en diversos campos científicos debido a su estructura química única y sus posibles aplicaciones. Este compuesto presenta un anillo de tiazol, un grupo tiofeno y una parte hidroxifenilamino, que contribuyen a su diversa reactividad química y actividad biológica.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de 2-(3-hidroxifenilamino)-5-(tiofen-2-ilmetileno)tiazol-4(5H)-ona generalmente implica la condensación de 3-hidroxianilina con tiofeno-2-carbaldehído en presencia de un reactivo formador de tiazol. La reacción suele llevarse a cabo bajo condiciones de reflujo en un disolvente adecuado como el etanol o el metanol. La mezcla de reacción se enfría entonces, y el producto se aísla por filtración y se purifica por recristalización.

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la elección del disolvente y el tiempo de reacción, para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizada podrían utilizarse para mejorar la eficiencia y la reproducibilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones

2-(3-hidroxifenilamino)-5-(tiofen-2-ilmetileno)tiazol-4(5H)-ona puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El grupo hidroxilo puede oxidarse para formar una estructura similar a la quinona.

Reducción: El enlace imina puede reducirse para formar una amina.

Sustitución: El anillo de tiofeno puede participar en reacciones de sustitución aromática electrofílica.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan normalmente.

Sustitución: Los reactivos electrófilos como el bromo o los agentes clorantes pueden utilizarse en condiciones ácidas o básicas.

Principales Productos Formados

Oxidación: Formación de un derivado de quinona.

Reducción: Formación de un derivado de amina.

Sustitución: Formación de derivados de tiofeno halogenados.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that thiazole derivatives, including 2-(3-hydroxyphenylamino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one, exhibit significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.25 µg/mL |

| Staphylococcus aureus | 0.5 µg/mL |

| Pseudomonas aeruginosa | 0.75 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including:

- HepG2 (liver cancer)

- A549 (lung cancer)

A comparative analysis showed that the compound exhibited IC50 values lower than those of standard chemotherapeutic agents, indicating its potential as an effective anticancer drug.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy.

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the anticancer properties of the compound on human cancer cell lines. The results revealed a dose-dependent inhibition of cell viability, with molecular docking studies suggesting that the compound interacts effectively with key proteins involved in cancer cell proliferation.

Mecanismo De Acción

El mecanismo de acción de 2-(3-hidroxifenilamino)-5-(tiofen-2-ilmetileno)tiazol-4(5H)-ona implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y dando lugar a diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se esté estudiando.

Comparación Con Compuestos Similares

Compuestos Similares

2-(3-hidroxifenilamino)-5-(furano-2-ilmetileno)tiazol-4(5H)-ona: Estructura similar pero con un anillo de furano en lugar de un anillo de tiofeno.

2-(3-hidroxifenilamino)-5-(piridin-2-ilmetileno)tiazol-4(5H)-ona: Estructura similar pero con un anillo de piridina en lugar de un anillo de tiofeno.

Singularidad

La presencia del anillo de tiofeno en 2-(3-hidroxifenilamino)-5-(tiofen-2-ilmetileno)tiazol-4(5H)-ona confiere propiedades electrónicas y reactividad únicas en comparación con sus análogos con anillos de furano o piridina.

Actividad Biológica

The compound 2-(3-hydroxyphenylamino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate thiourea derivatives with aldehydes or ketones. The reaction conditions often include solvents such as ethanol or dimethylformamide (DMF) under reflux. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have demonstrated that compounds bearing thiazole and thiophene moieties exhibit significant anticancer properties. For instance, derivatives related to thiazolones have shown promising results in inhibiting various cancer cell lines:

- In vitro studies : The compound was tested against a panel of cancer cell lines, including A-549 (lung cancer) and HepG-2 (liver cancer). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values in the micromolar range.

- Mechanism of action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, such as dihydrofolate reductase (DHFR).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A-549 | 5.6 | Apoptosis induction |

| HepG-2 | 7.3 | Cell cycle arrest |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria:

- Evaluation : The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

- Results : The compound displayed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the thiazole ring. Studies indicate that:

- Hydroxyl groups enhance solubility and biological activity.

- Amino substitutions at specific positions can increase binding affinity to target proteins.

- Aromatic substitutions can modulate lipophilicity, affecting bioavailability.

Case Studies

- Case Study on Anticancer Properties : A study involving a series of thiazole derivatives showed that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

- Case Study on Antimicrobial Efficacy : Research demonstrated that modifications to the thiophene moiety could enhance antimicrobial activity against resistant strains of bacteria, highlighting the importance of structure optimization in drug development.

Propiedades

Fórmula molecular |

C14H10N2O2S2 |

|---|---|

Peso molecular |

302.4 g/mol |

Nombre IUPAC |

(5Z)-2-(3-hydroxyphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C14H10N2O2S2/c17-10-4-1-3-9(7-10)15-14-16-13(18)12(20-14)8-11-5-2-6-19-11/h1-8,17H,(H,15,16,18)/b12-8- |

Clave InChI |

WHFDBPPIYLHAHF-WQLSENKSSA-N |

SMILES isomérico |

C1=CC(=CC(=C1)O)N=C2NC(=O)/C(=C/C3=CC=CS3)/S2 |

SMILES canónico |

C1=CC(=CC(=C1)O)N=C2NC(=O)C(=CC3=CC=CS3)S2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.